1-o-Tolylbutane-1,3-dione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

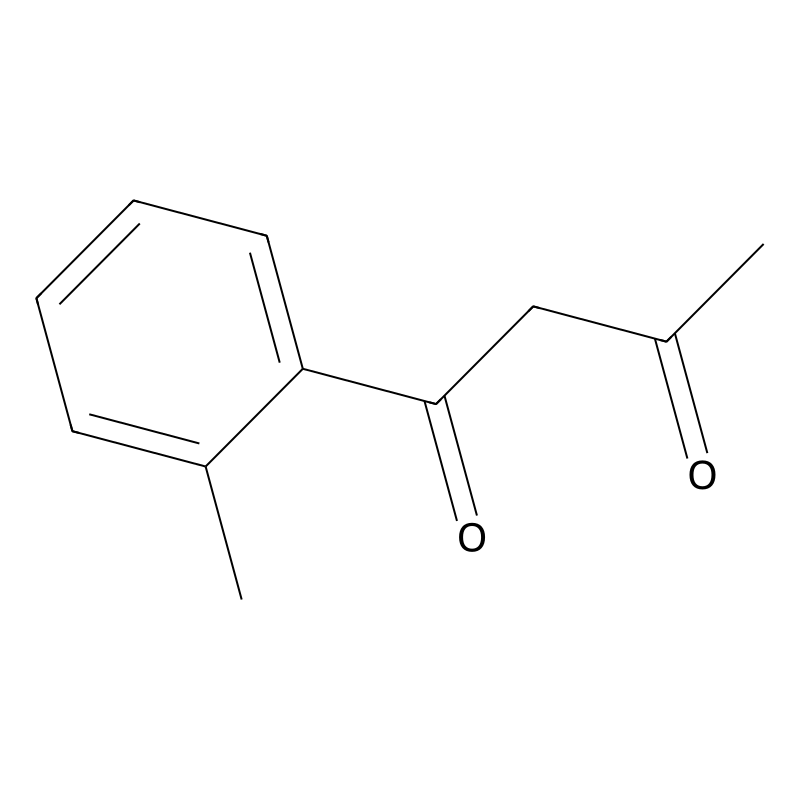

1-o-Tolylbutane-1,3-dione, also known as 1-(2-Methylphenyl)butane-1,3-dione, is an organic compound with the molecular formula and a molar mass of 176.21 g/mol. This compound appears as a white crystalline solid and is soluble in organic solvents such as ethanol and dimethylformamide . It features two carbonyl groups (ketones) flanked by a butane chain and an ortho-methylphenyl group, which contributes to its unique chemical properties.

- As with most organic compounds, specific safety information on OTBD is limited due to its niche research use.

- General safety precautions for handling organic compounds should be followed, including wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and working in a well-ventilated fume hood.

Organic Synthesis

1-o-Tolylbutane-1,3-dione, also known as 1-(o-tolyl)butane-1,3-dione, finds use as a building block in organic synthesis. Its reactive ketone groups allow it to participate in various reactions, such as aldol condensation, Claisen condensation, and Robinson annulation, leading to the formation of complex organic molecules. These reactions are crucial for the synthesis of diverse compounds with potential applications in pharmaceuticals, materials science, and other fields [, ].

Medicinal Chemistry

There is limited research specifically investigating the application of 1-o-Tolylbutane-1,3-dione in medicinal chemistry. However, its structural similarity to other bioactive molecules, particularly those containing the diketone moiety, suggests potential for further exploration. Studies on related diketones have shown various biological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties [, ].

- Oxidation: The compound can be oxidized to yield carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate.

- Reduction: Reduction reactions can convert the carbonyl groups into alcohols, typically using reducing agents such as sodium borohydride.

- Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for the formation of various substituted derivatives. This process often utilizes electrophiles that react with the aromatic system .

These reactions highlight the compound's versatility in synthetic organic chemistry.

The synthesis of 1-o-Tolylbutane-1,3-dione typically involves the following method:

- Condensation Reaction: A common synthetic route is the reaction of p-toluenone (o-tolylketone) with acetone under acidic conditions. This reaction requires heating followed by crystallization to purify the product .

Other methods may also exist but are less documented in available literature.

1-o-Tolylbutane-1,3-dione has several applications across different fields:

- Chemical Synthesis: It serves as a building block for synthesizing more complex organic molecules.

- Biological Research: The compound is utilized in studies related to enzyme-catalyzed reactions and metabolic pathways.

- Pharmaceutical Industry: There is ongoing research into its potential pharmacological properties, which may lead to new drug developments.

- Industrial Use: It is employed in producing various chemicals and materials .

The interaction of 1-o-Tolylbutane-1,3-dione with molecular targets involves its carbonyl groups participating in nucleophilic addition reactions. Additionally, its aromatic ring can engage in electrophilic substitution processes. These interactions are crucial for understanding how this compound might affect biochemical pathways and processes within biological systems .

Several compounds share structural similarities with 1-o-Tolylbutane-1,3-dione. Here are some notable examples:

| Compound Name | Structure Description |

|---|---|

| 1-Phenylbutane-1,3-dione | Contains a phenyl group instead of a tolyl group. |

| 1-(p-Tolyl)butane-1,3-dione | Features a para-tolyl group instead of an ortho-tolyl group. |

| 1-(m-Tolyl)butane-1,3-dione | Contains a meta-tolyl group instead of an ortho-tolyl group. |

The uniqueness of 1-o-Tolylbutane-1,3-dione lies primarily in its specific substitution pattern on the aromatic ring, which influences its reactivity and interactions within chemical and biological systems .